N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

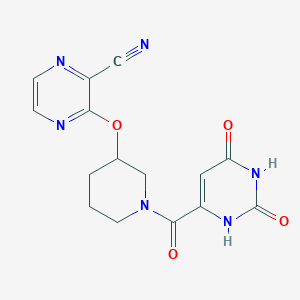

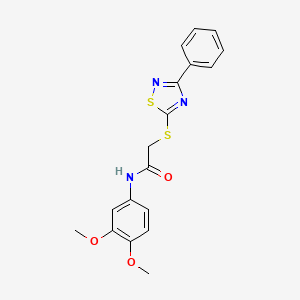

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4,6-bis(dimethylamino)-1,3,5-triazin-2-yl” part of the molecule indicates a triazine ring substituted with dimethylamino groups at the 4 and 6 positions . The “methyl” indicates a methyl group attached to the triazine ring, and “2-bromobenzenesulfonamide” suggests a benzenesulfonamide group with a bromine atom at the 2 position .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazine ring would be a six-membered ring with alternating carbon and nitrogen atoms. The dimethylamino groups, the bromobenzenesulfonamide group, and the methyl group would be attached to this ring .

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions, including reactions with amines . The presence of the bromine atom could make the benzenesulfonamide group more reactive .

科学的研究の応用

Synthesis of Novel Compounds

Research has demonstrated the utility of related sulfonamide compounds in synthesizing a wide range of novel chemical entities. For instance, the synthesis of novel triazepines, pyrimidines, and azoles has been reported, highlighting the versatility of sulfonamide derivatives in creating new compounds with potential applications in medicinal chemistry and materials science (Khodairy, Ali, & El-wassimy, 2016).

Nucleic Acid Binding Agents

Compounds structurally related to "N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide" have been synthesized for their nucleic acid binding capabilities, showing promise in inhibiting topoisomerase II, a crucial enzyme for DNA replication and transcription. This highlights potential applications in cancer therapy and research into genetic diseases (Spychała et al., 1994).

Antioxidant and Enzyme Inhibitory Profiles

Sulphonamides incorporating 1,3,5-triazine structural motifs have shown significant antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and tyrosinase, which are linked to neurodegenerative diseases and pigmentation disorders. This underscores the potential for these compounds in developing treatments for Alzheimer's, Parkinson's, and skin conditions (Lolak et al., 2020).

Chromatographic Applications

The derivatization of primary sulfonamides for enhanced gas-liquid chromatographic properties demonstrates the utility of these compounds in analytical chemistry, particularly for the detection and quantification of sulfonamides in biological samples. This application is critical for drug monitoring and environmental analysis (Vandenheuvel & Gruber, 1975).

Material Science and Nanotechnology

The synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition showcases the role of sulfonamide derivatives in material science, particularly in creating nanomaterials with applications in catalysis, electronics, and energy storage (Veranitisagul et al., 2011).

作用機序

Target of Action

It has been used in trials studying the treatment of asthma and rhinitis, allergic, perennial .

Mode of Action

It is known that the compound has a fluorescence property . This property is often used in the detection of certain biological targets, suggesting that the compound may interact with its targets through fluorescence mechanisms .

Biochemical Pathways

It is known that the compound can be used to control the intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules .

将来の方向性

特性

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN6O2S/c1-20(2)13-17-12(18-14(19-13)21(3)4)9-16-24(22,23)11-8-6-5-7-10(11)15/h5-8,16H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIDHGKMDZNLPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2975767.png)

![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)

![2-[(2-chlorobenzyl)thio]-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2975773.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)

![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)